N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Description
N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine core with two fluorine atoms attached to the phenyl ring and two methyl groups on the dibenzo ring
Properties
Molecular Formula |
C21H16F2N2O3S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H16F2N2O3S/c1-12-9-13(21(26)24-14-7-8-17(22)18(23)11-14)10-16-15-5-3-4-6-19(15)29(27,28)25(2)20(12)16/h3-11H,1-2H3,(H,24,26) |
InChI Key |
DVUMVBFEKRGEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Thiazine Core: The initial step involves the formation of the thiazine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-aminothiophenol with a suitable diketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a halogenation reaction. This can be done by treating the intermediate compound with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base.
Methylation: The methyl groups are introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.
Oxidation: The final step involves the oxidation of the thiazine ring to introduce the dioxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-fluorobenzenesulfonimide), bases (e.g., sodium hydride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Fluorinated, chlorinated, or other substituted derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The carboxamide and dioxide groups contribute to its overall stability and reactivity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
Uniqueness
N-(3,4-difluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to the presence of both fluorine atoms and the dioxide group. These features enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds. The specific arrangement of functional groups also contributes to its unique properties and applications.
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